molecular formula C2H2Cl4<br>Cl3CCH2Cl<br>C2H2Cl4 B165186 1,1,1,2-Tetrachloroethane CAS No. 630-20-6

1,1,1,2-Tetrachloroethane

Cat. No.: B165186
CAS No.: 630-20-6
M. Wt: 167.8 g/mol
InChI Key: QVLAWKAXOMEXPM-UHFFFAOYSA-N
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Description

1,1,1,2-Tetrachloroethane is a chlorinated hydrocarbon with the chemical formula C₂H₂Cl₄. It is a colorless liquid with a sweet, chloroform-like odor. This compound is used as a solvent and in the production of wood stains and varnishes. It is an isomer of 1,1,2,2-tetrachloroethane .

Preparation Methods

Chemical Reactions Analysis

Thermal and Photolytic Decomposition

Exposure to heat (>130°C) or UV light induces decomposition into toxic gases:

CCl3CH2ClΔ/UVCOCl2(phosgene)+HCl(hydrogen chloride)[3][8]\text{CCl}_3\text{CH}_2\text{Cl}\xrightarrow{\Delta/\text{UV}}\text{COCl}_2\,(\text{phosgene})+\text{HCl}\,(\text{hydrogen chloride})\quad[3][8]

Key Data :

  • Decomposition accelerates in the presence of air or moisture .

  • Reaction with alkali metals (e.g., Na, K) produces explosive chloroacetylene .

Reductive Dechlorination

Under anaerobic conditions, NADPH-dependent microsomal enzymes in rat liver catalyze reductive metabolism:

CCl3CH2ClNADPHCH2=CCl2(1,1 dichloroethylene)+CHCl2CH2Cl(1,1,2 trichloroethane)[2][5]\text{CCl}_3\text{CH}_2\text{Cl}\xrightarrow{\text{NADPH}}\text{CH}_2=\text{CCl}_2\,(1,1\text{ dichloroethylene})+\text{CHCl}_2\text{CH}_2\text{Cl}\,(1,1,2\text{ trichloroethane})\quad[2][5]

Metabolite Ratios :

  • 25:1 (1,1-dichloroethylene : 1,1,2-trichloroethane) .

Hydrolysis and Environmental Degradation

In aqueous environments, hydrolysis occurs via nucleophilic substitution:

CCl3CH2Cl+H2OCHCl=CCl2(trichloroethylene)+HCl+H2O[9][11]\text{CCl}_3\text{CH}_2\text{Cl}+\text{H}_2\text{O}\rightarrow \text{CHCl}=\text{CCl}_2\,(\text{trichloroethylene})+\text{HCl}+\text{H}_2\text{O}\quad[9][11]

Hydrolysis Kinetics :

ConditionHalf-LifeReference
Neutral (pH 7)54 days
Alkaline (pH 9)6.6 hours

Oxidative Reactions

This compound reacts with strong oxidizers (e.g., Cl₂, O₃):

CCl3CH2Cl+O2CO2+HCl+Cl2[12][14]\text{CCl}_3\text{CH}_2\text{Cl}+\text{O}_2\rightarrow \text{CO}_2+\text{HCl}+\text{Cl}_2\quad[12][14]

Key Findings :

  • Oxidative breakdown in the atmosphere involves hydroxyl radicals (OH- ), with a rate constant of 1.26×1013cm3/molecule s1.26\times 10^{-13}\,\text{cm}^3/\text{molecule s} .

  • Stratospheric photolysis contributes to chlorine radical formation, potentially depleting ozone .

Reactivity with Bases and Metals

  • Alkali Hydroxides :
    Violent reactions yield dichloroacetylene:

    CCl3CH2Cl+NaOHClC CCl+NaCl+H2O[3][8]\text{CCl}_3\text{CH}_2\text{Cl}+\text{NaOH}\rightarrow \text{ClC CCl}+\text{NaCl}+\text{H}_2\text{O}\quad[3][8]
  • Powdered Metals :
    Exothermic reactions with Al or Zn produce chlorinated hydrocarbons and hydrogen gas .

Stability and Byproduct Formation

This compound isomerizes to 1,1,2,2-tetrachloroethane under catalytic conditions (e.g., FeCl₃) . Impurities in industrial trichloroethylene and tetrachloroethylene often include this compound .

Scientific Research Applications

Industrial Applications

  • Solvent Use : Historically, TCE was widely employed as a solvent in various applications including:
    • Degreasing metals
    • Paint removers
    • Varnishes and lacquers
    • Photographic film development
    • Rust removers
    • Extraction of oils and fats .
  • Chemical Intermediate : Currently, TCE serves primarily as an intermediate in the synthesis of:
    • Trichloroethylene
    • Tetrachloroethylene
    • Other chlorinated compounds used in industrial processes .
  • Laboratory Applications : In laboratory settings, TCE has been utilized for:
    • Crystallography as an immersion fluid
    • Studies in biological systems to induce pathological changes for research purposes .

Toxicological Studies and Safety

The use of TCE has raised concerns regarding its toxicity and potential carcinogenic effects. Various studies have documented its impact on biological systems:

  • Genotoxicity : Research indicates that TCE can bind covalently to DNA and induce mutations in laboratory animals. For instance, studies have shown increased incidences of hepatocellular adenomas in mice exposed to TCE .
  • Metabolic Pathways : The metabolism of TCE involves conversion to trichloroacetic acid among other metabolites. This metabolic pathway is crucial for understanding its toxicological profile .

Case Study 1: Industrial Exposure

In an industrial setting where TCE was used extensively for metal degreasing, workers reported symptoms consistent with solvent exposure. A study conducted on these workers highlighted elevated levels of liver enzymes indicating potential hepatic damage due to chronic exposure to TCE .

Case Study 2: Laboratory Research

A laboratory study aimed at understanding the effects of TCE on cellular transformation utilized BALB/c 3T3 cells. The results indicated that TCE could induce cell transformation in vitro, suggesting potential carcinogenic properties under specific conditions .

Data Summary Table

Application Description
SolventUsed for degreasing metals and paint removal
Chemical IntermediatePrecursor for trichloroethylene and tetrachloroethylene
Laboratory UseEmployed in crystallography and biological research
Toxicological EffectsInduces mutations and potential carcinogenicity in animal models

Mechanism of Action

The mechanism of action of 1,1,1,2-tetrachloroethane involves its interaction with various molecular targets and pathways. It can be rapidly and extensively absorbed through oral and inhalation exposure. Once absorbed, it can cause nausea, dizziness, and liver damage. The exact molecular targets and pathways involved in its toxic effects are still being studied .

Comparison with Similar Compounds

1,1,1,2-Tetrachloroethane can be compared with other similar compounds, such as:

    1,1,2,2-Tetrachloroethane: This isomer has a different arrangement of chlorine atoms and exhibits different chemical properties.

    Trichloroethylene: Another chlorinated hydrocarbon with different industrial applications.

    Tetrachloroethylene: Used as a solvent in dry cleaning and other industrial processes.

The uniqueness of this compound lies in its specific chemical structure and its applications in various fields .

Biological Activity

1,1,1,2-Tetrachloroethane (TCE) is a chlorinated hydrocarbon with significant biological activity and potential health impacts. This article explores its biological effects, including mutagenicity, carcinogenicity, and metabolic pathways based on diverse research findings.

This compound has the chemical formula C₂HCl₄ and is known for its use as a solvent and in industrial applications. Its structure consists of four chlorine atoms attached to a two-carbon alkane backbone.

Metabolism and Excretion

The metabolism of this compound involves several pathways:

  • Metabolic Conversion : In animal studies, TCE is metabolized primarily in the liver. Major urinary metabolites include trichloroethanol and trichloroacetic acid .
  • Excretion : Following administration in mice, approximately 21-62% of TCE was exhaled unchanged within 72 hours .

Mutagenicity

Studies indicate that this compound exhibits varying degrees of mutagenic activity:

  • Salmonella Assays : It induced reverse mutations in certain strains (TA100 and TA98) with metabolic activation but not in others without activation .
  • Sister Chromatid Exchange : TCE induced sister chromatid exchanges in Chinese hamster ovary cells .

Carcinogenicity

Research has shown that this compound has carcinogenic potential:

  • Animal Studies : A National Cancer Institute bioassay found clear evidence of carcinogenicity in B6C3F1 mice with a dose-related increase in liver tumors .
  • Mechanisms : The compound binds covalently to DNA in various tissues (e.g., liver and lung), suggesting a direct mechanism for its carcinogenic effects .

Toxicological Effects

The toxicological profile of this compound includes:

  • Hepatotoxicity : Studies have identified the liver as the primary target organ for toxicity. Elevated liver weights were observed following exposure to TCE .
  • Embryotoxic Effects : In animal models, TCE exposure resulted in embryotoxic effects and malformations .

Case Studies

Several case studies highlight the health impacts associated with TCE exposure:

  • Occupational Exposure : Reports of non-lethal occupational exposures include symptoms such as gastric distress and liver enlargement .
  • Environmental Incidents : Contamination events have prompted investigations into the long-term health effects of TCE exposure on surrounding populations .

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Study TypeFindingsReference
MutagenicityInduces mutations in Salmonella; sister chromatid exchanges in CHO cells
CarcinogenicityClear evidence of liver tumors in B6C3F1 mice; equivocal evidence in rats
ToxicityHepatotoxic effects observed; embryotoxic effects reported
MetabolismMajor urinary metabolites identified; significant exhalation of unchanged compound

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting 1,1,1,2-tetrachloroethane in environmental and biological matrices?

  • Methodology :

  • Gas Chromatography (GC) : Use activated carbon tubes for air sampling, followed by desorption with carbon disulfide and separation via GC with flame ionization or mass spectrometry detectors. This method achieves high sensitivity (detection limits < 0.1 µg/L) .
  • Mass Spectrometry (MS) : Coupled with liquid-liquid extraction for water/soil samples. Quantify using isotope dilution (e.g., chlorobenzene-D5 as an internal standard) .
    • Critical Parameters : Optimize desorption efficiency (>85%) and account for matrix interference in complex environmental samples.

Q. What are the primary metabolic pathways of this compound in mammalian systems?

  • Key Pathways :

  • Reductive Metabolism : Rat liver microsomes convert this compound to tetrachloroethanol (via reductive dechlorination) and trichloroacetic acid (via oxidation). Glucuronidation of tetrachloroethanol is a major excretion route .
  • Interspecies Variability : Guinea pigs and rabbits show slower metabolic rates compared to rats, suggesting species-specific detoxification capacities .
    • Experimental Design : Use 14^{14}C-labeled compounds to track metabolite distribution in urine, feces, and exhaled air.

Advanced Research Questions

Q. How can contradictory data on the genotoxicity of this compound be resolved?

  • Data Conflicts : While bacterial mutagenicity tests (Ames assay) are negative, mammalian cell transformation assays show weak genotoxicity under metabolic activation .
  • Resolution Strategies :

  • Mechanistic Studies : Investigate covalent DNA adduct formation using 32^{32}P-postlabeling or LC-MS/MS.
  • In Vivo Models : Apply comet assays or micronucleus tests in rodents exposed to subchronic doses (50–200 mg/kg/day) .
    • Uncertainties : The role of reactive intermediates (e.g., 1,1-dichloroethylene) in DNA damage remains unresolved .

Q. What experimental approaches elucidate this compound’s role in hepatocellular carcinogenesis?

  • Animal Models : Conduct two-year bioassays in mice (oral gavage, 100–400 mg/kg/day). Histopathology reveals dose-dependent hepatocellular adenomas/carcinomas, particularly in females .
  • Molecular Mechanisms :

  • Analyze hepatic oxidative stress markers (e.g., glutathione depletion, lipid peroxidation).
  • Profile apoptosis-regulating genes (e.g., Bcl-2, Bax) via qPCR or immunohistochemistry .
    • Limitations : Human epidemiological data are absent, necessitating extrapolation from rodent models .

Q. What advanced remediation techniques degrade this compound in contaminated groundwater?

  • Pd/NZVI Systems : Palladized nanoscale zerovalent iron (Pd/NZVI) achieves >90% degradation via atomic hydrogen-mediated reductive dechlorination. Optimal conditions: pH 7–9, Pd loading ≥0.1 wt%, and fresh Pd/NZVI (aging <7 days reduces efficacy) .
  • Kinetic Isotope Effects (SKIE) : Use D2_2O to distinguish electron transfer (low SKIE) vs. hydrogenolysis (high SKIE) pathways .

Q. Methodological Recommendations

  • Toxicokinetics : Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate rodent data to humans.
  • Uncertainty Analysis : Apply Monte Carlo simulations to assess variability in metabolic rates and exposure scenarios .

Note : Avoid using non-peer-reviewed sources (e.g., Wikipedia, vendor websites). Prioritize data from EPA, IARC, and ATSDR .

Properties

IUPAC Name

1,1,1,2-tetrachloroethane
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InChI

InChI=1S/C2H2Cl4/c3-1-2(4,5)6/h1H2
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InChI Key

QVLAWKAXOMEXPM-UHFFFAOYSA-N
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Canonical SMILES

C(C(Cl)(Cl)Cl)Cl
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Molecular Formula

C2H2Cl4, Array
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DSSTOX Substance ID

DTXSID2021317
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Molecular Weight

167.8 g/mol
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Physical Description

1,1,1,2-tetrachloroethane is a clear colorless liquid. (NTP, 1992), Yellowish-red liquid; [NIOSH] Yellow to red liquid; [ICSC] Clear colorless liquid; [NTP], YELLOW-TO-RED LIQUID., Yellowish-red liquid.
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Boiling Point

266.9 °F at 760 mmHg (NTP, 1992), 130.2 °C, 130.5 °C, 267 °F
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Solubility

less than 1 mg/mL at 68.9 °F (NTP, 1992), Soluble in acetone, benzene, chloroform; miscible in ethanol and ether, In water, 1.07X10+3 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 0.11, 0.1%
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Density

1.5406 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.5406 g/cu cm at 20 °C, Relative density (water = 1): 1.54, 1.54
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Vapor Pressure

10 mmHg at 66.7 °F ; 20 mmHg at 89.8 °F (NTP, 1992), 12.0 [mmHg], 12.0 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 1.9, (77 °F): 14 mmHg
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Mechanism of Action

INDUCTION HEPATOCARCINOGENESIS PRIMARILY THROUGH A PROMOTING MECHANISM.
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Color/Form

Colorless, heavy liquid

CAS No.

630-20-6, 23425-39-0, 25322-20-7
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Record name Ethane, 1,1,1,2-tetrachloro-
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Record name 1,1,1,2-Tetrachloroethane
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Record name 1,1,1,2-tetrachloroethane
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Record name 1,1,1,2-TETRACHLOROETHANE
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Record name 1,1,1,2-TETRACHLOROETHANE
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Record name 1,1,1,2-TETRACHLOROETHANE
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Record name Ethane, 1,1,1,2-tetrachloro-
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Melting Point

-94.4 °F (NTP, 1992), -70.2 °C, -94 °F
Record name 1,1,1,2-TETRACHLOROETHANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17845
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name 1,1,1,2-TETRACHLOROETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4148
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,1,1,2-TETRACHLOROETHANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1486
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 1,1,1,2-Tetrachloroethane
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0597.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Oxidooxycarbonylbenzoate
2-Oxidooxycarbonylbenzoate
1,1,1,2-Tetrachloroethane
2-Oxidooxycarbonylbenzoate
2-Oxidooxycarbonylbenzoate
1,1,1,2-Tetrachloroethane
2-Oxidooxycarbonylbenzoate
1,1,1,2-Tetrachloroethane
2-Oxidooxycarbonylbenzoate
1,1,1,2-Tetrachloroethane
2-Oxidooxycarbonylbenzoate
1,1,1,2-Tetrachloroethane
2-Oxidooxycarbonylbenzoate
2-Oxidooxycarbonylbenzoate
1,1,1,2-Tetrachloroethane

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